2-Bromo-4-ethoxy-1-methylbenzene
Overview
Description
2-Bromo-4-ethoxy-1-methylbenzene is an aromatic compound with the molecular formula C9H11BrO It is characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a benzene ring
Scientific Research Applications
2-Bromo-4-ethoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-ethoxy-1-methylbenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions due to its stability and aromaticity .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
This interaction results in the substitution of a hydrogen atom on the benzene ring with the 2-Bromo-4-ethoxy-1-methyl group .
Biochemical Pathways
The compound’s action primarily affects the Suzuki–Miyaura coupling pathway . This pathway involves the cross-coupling of organoboron compounds with organic halides or triflates using a palladium catalyst . The this compound can act as an organoboron reagent in this pathway .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making this compound a valuable reagent in organic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the type of palladium catalyst used, the temperature, and the solvent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethoxy-1-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds as follows: [ \text{C}9\text{H}{12}\text{O} + \text{Br}_2 \rightarrow \text{C}9\text{H}{11}\text{BrO} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-ethoxy-1-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 4-ethoxy-1-methylphenol or other substituted derivatives.
Oxidation: Formation of 2-bromo-4-ethoxy-1-methylquinone.
Reduction: Formation of 4-ethoxy-1-methylbenzene.
Comparison with Similar Compounds
- 2-Bromo-4-methoxy-1-methylbenzene
- 2-Bromo-4-ethoxy-1-ethylbenzene
- 2-Chloro-4-ethoxy-1-methylbenzene
Comparison: 2-Bromo-4-ethoxy-1-methylbenzene is unique due to the presence of both a bromine atom and an ethoxy group, which influence its reactivity and chemical properties. Compared to 2-Bromo-4-methoxy-1-methylbenzene, the ethoxy group provides different steric and electronic effects, potentially leading to variations in reaction outcomes and applications.
Properties
IUPAC Name |
2-bromo-4-ethoxy-1-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXPUQREWIXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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